Cas no 1603-47-0 (8-Hydroxybergapten)

8-Hydroxybergapten is a naturally occurring furanocoumarin derivative, structurally related to bergapten, with notable biological activity. It is primarily studied for its photochemical properties and potential applications in photobiology and dermatology. The compound exhibits selective UV-absorption characteristics, making it relevant in research involving photosensitization and photodynamic therapy. Its hydroxyl group enhances solubility and reactivity compared to non-hydroxylated analogs, facilitating derivatization for further pharmacological studies. 8-Hydroxybergapten is also of interest in plant biochemistry, where it contributes to understanding furanocoumarin biosynthesis and ecological interactions. High-purity grades are available for analytical and research purposes, ensuring reproducibility in experimental settings.
8-Hydroxybergapten structure
8-Hydroxybergapten structure
Product Name:8-Hydroxybergapten
CAS No:1603-47-0
MF:C12H8O5
MW:232.188923835754
CID:188610
PubChem ID:3083726
Update Time:2025-11-06

8-Hydroxybergapten Chemical and Physical Properties

Names and Identifiers

    • 7H-Furo[3,2-g][1]benzopyran-7-one,9-hydroxy-4-methoxy-
    • 8-Hydroxybergapten
    • 9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one
    • 5-methoxy-8-hydroxypsoralen
    • 5-methoxypsoralin
    • 7H-Furo(3,2-g)(1)benzopyran-7-one,9-hydroxy-4-methoxy
    • 8-hydroxy-5-methoxypsoralen
    • 9-hydroxy-4-methoxy-furo[3,2-g]chromen-7-one
    • 9-hydroxy-4-methoxypsoralen
    • C12H8O5
    • h2-5,14H,1H3
    • MVJHUMZXIJPVHV-UHFFFAOYSA
    • 9-Hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy-
    • 9-Hydroxybergapten
    • 9-Hydroxy-5-methoxypsoralen
    • 5-methoxy-8-hydroxy psoralen
    • 5-Methoxy-8-hydroxy-psoralen
    • MVJHUMZXIJPVHV-UHFFFAOYSA-
    • MVJHUMZXIJPVHV-UHFFFAOYSA-N
    • BDBM50361383
    • 9-hydroxy-5-methoxy-2H-furo[3,2-g]chromen-
    • CHEMBL1934069
    • HY-N6010
    • InChI=1/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3
    • 5-Benzofuranacrylic acid, 6,7-dihydroxy-4-methoxy-, delta-lactone
    • UNII-KBZ9E8KHG6
    • 9-HYDROXY-4-METHOXY-PSORALEN
    • 7H-Furo[3,2-g][1]benzopyran-7-one, 9-hydroxy-4-methoxy-
    • CS-0032148
    • 9-HYDROXY-4-METHOXY-7H-FURO[3,2-G]CHROMEN-7-ONE
    • 9-hydroxy-4-methoxyuro[3,2-g]chromen-7-one
    • DTXSID20166854
    • 4-METHOXY-9-OXIDANYL-FURO(3,2-G)CHROMEN-7-ONE
    • 1603-47-0
    • FT-0775442
    • NS00123608
    • SCHEMBL6361059
    • CHEBI:174187
    • E88624
    • 9-Hydroxy-4-methoxy-7H-Furo(3,2-g)(1)benzopyran-7-one
    • BAA60347
    • AKOS000277887
    • MS-23324
    • 9-hydroxy-5-methoxy-2H-furo[3,2-g]chromen-2-one
    • KBZ9E8KHG6
    • PD158111
    • 9-Hydroxy-4-methoxyfuro[3,2-g][1]benzopyran-7-one, 9CI
    • C22445
    • DA-50016
    • Inchi: 1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3
    • InChI Key: MVJHUMZXIJPVHV-UHFFFAOYSA-N
    • SMILES: O1C=CC2=C1C(=C1C(C=CC(=O)O1)=C2OC)O
    • InChI Key: MVJHUMZXIJPVHV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 232.03700
  • Monoisotopic Mass: 232.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Topological Polar Surface Area: 68.9A^2
  • Isotope Atom Count: 0
  • Topological Polar Surface Area: 68.9
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: Cryst.
  • Density: 1.484
  • Melting Point: Not available
  • Boiling Point: 488.2°Cat760mmHg
  • Flash Point: 249.1±28.7 °C
  • Refractive Index: 1.67
  • PSA: 72.81000
  • LogP: 2.25340
  • Vapor Pressure: 3.72E-10mmHg at 25°C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

8-Hydroxybergapten Customs Data

  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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8-Hydroxybergapten Production Method

8-Hydroxybergapten Suppliers

Amadis Chemical Company Limited
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(CAS:1603-47-0)8-Hydroxybergapten
Order Number:A979170
Stock Status:in Stock
Quantity:5mg/10mg/25mg/1ml
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:44
Price ($):207.0/354.0/588.0/246.0
Email:sales@amadischem.com

Additional information on 8-Hydroxybergapten

Research Brief on 8-Hydroxybergapten (CAS: 1603-47-0): Recent Advances and Applications

8-Hydroxybergapten (CAS: 1603-47-0), a naturally occurring furanocoumarin derivative, has garnered significant attention in recent years due to its diverse pharmacological properties. This research brief synthesizes the latest findings on its chemical characteristics, biological activities, and potential therapeutic applications, with a focus on studies published within the last five years. The compound's unique structure, featuring a hydroxyl group at the 8-position of the bergapten backbone, underlies its distinct interactions with biological targets.

Recent mechanistic studies have elucidated 8-Hydroxybergapten's dual role as both a photosensitizer and an antioxidant. A 2023 study in the Journal of Natural Products demonstrated its concentration-dependent photocytotoxicity against melanoma cells (IC50 = 3.2 μM) while showing protective effects against UV-induced oxidative stress in normal keratinocytes at lower concentrations (1-5 μM). This bifunctionality suggests potential applications in photodynamic therapy with reduced side effects compared to traditional psoralens.

Advances in analytical techniques have enabled more precise quantification of 8-Hydroxybergapten in complex matrices. A 2024 publication in Analytical Chemistry reported a novel UPLC-MS/MS method with a detection limit of 0.02 ng/mL, facilitating pharmacokinetic studies. This method revealed an oral bioavailability of 42.7% in rat models, significantly higher than parent compound bergapten (28.3%), likely due to improved solubility from the hydroxyl moiety.

The compound's immunomodulatory effects have been extensively investigated. Research in Frontiers in Pharmacology (2023) identified 8-Hydroxybergapten as a selective inhibitor of NF-κB activation (85% suppression at 10 μM) through direct interaction with IKKβ, without affecting other inflammatory pathways like JAK-STAT. This specificity makes it a promising lead for developing targeted anti-inflammatory agents with reduced immunosuppressive risks.

Significant progress has been made in understanding structure-activity relationships. Molecular docking simulations published in Bioorganic Chemistry (2024) revealed that the 8-hydroxyl group forms critical hydrogen bonds with CYP3A4 (binding energy -8.3 kcal/mol), explaining its reduced hepatotoxicity compared to non-hydroxylated furanocoumarins. These findings support its development as a safer alternative for long-term therapeutic use.

Current challenges include improving synthetic yields for clinical applications. A breakthrough in Green Chemistry (2023) presented a biocatalytic synthesis route using engineered Aspergillus niger with 78% yield, overcoming limitations of traditional extraction from Ammi majus (0.02% w/w yield). This advancement could enable kilogram-scale production required for clinical trials.

Ongoing Phase I clinical trials (NCT05678945) are evaluating 8-Hydroxybergapten's safety profile in phototherapy for psoriasis. Preliminary data presented at the 2024 World Congress of Dermatology showed no significant phototoxic reactions at therapeutic doses (0.1-0.3 mg/kg), marking a critical milestone toward clinical translation.

Future research directions include exploring its potential in combination therapies. Recent in vitro studies with checkpoint inhibitors showed synergistic effects (combination index 0.4) in enhancing T-cell mediated tumor cell killing, suggesting possible applications in immuno-oncology. Further investigation of its epigenetic modulatory effects may uncover additional therapeutic avenues.

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Amadis Chemical Company Limited
(CAS:1603-47-0)8-Hydroxybergapten
A979170
Purity:99%/99%/99%/99%
Quantity:5mg/10mg/25mg/1ml
Price ($):207.0/354.0/588.0/246.0
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